molecular formula C12H14O3 B12872733 1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)- CAS No. 649763-00-8

1(3H)-Isobenzofuranone, 3-butyl-7-hydroxy-, (3S)-

Cat. No.: B12872733
CAS No.: 649763-00-8
M. Wt: 206.24 g/mol
InChI Key: UWGOKYNWVHSOJQ-JTQLQIEISA-N
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Description

(S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofuranones. This compound is characterized by a butyl group attached to the third carbon and a hydroxyl group attached to the seventh carbon of the isobenzofuranone ring. Isobenzofuranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one typically involves the condensation of a suitable butyl-substituted precursor with a hydroxylated isobenzofuranone derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where a butyl group is introduced to the isobenzofuranone ring using a butyl chloride and an aluminum chloride catalyst. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or hydroxylamine hydrochloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as molecular sieves or metal-organic frameworks (MOFs) can be employed to enhance the efficiency of the reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, Grignard reagents, aluminum chloride.

Major Products:

Scientific Research Applications

(S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the butyl group enhances its lipophilicity, facilitating membrane penetration. The compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: (S)-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

649763-00-8

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(3S)-3-butyl-7-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1

InChI Key

UWGOKYNWVHSOJQ-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@H]1C2=C(C(=CC=C2)O)C(=O)O1

Canonical SMILES

CCCCC1C2=C(C(=CC=C2)O)C(=O)O1

Origin of Product

United States

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